N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine
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Overview
Description
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a benzodioxole moiety with a triazine and quinazoline framework, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine typically involves multiple steps, including the formation of the benzodioxole, triazine, and quinazoline components. Common reagents and conditions used in these reactions include:
Palladium-catalyzed C-N cross-coupling: This method is often employed to form the triazine and quinazoline rings.
Reflux conditions: Many of the reactions require heating under reflux to ensure complete reaction.
Base-catalyzed reactions: Bases such as cesium carbonate (Cs2CO3) are frequently used to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly at the benzodioxole and quinazoline moieties.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate (Cs2CO3) and sodium hydroxide (NaOH).
Solvents: Common solvents include toluene, dimethylformamide (DMF), and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine is unique due to its combination of benzodioxole, triazine, and quinazoline moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C22H24N6O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,7-trimethylquinazolin-2-amine |
InChI |
InChI=1S/C22H24N6O2/c1-13-6-17-15(3)25-22(26-18(17)7-14(13)2)27-21-23-10-28(11-24-21)9-16-4-5-19-20(8-16)30-12-29-19/h4-8H,9-12H2,1-3H3,(H2,23,24,25,26,27) |
InChI Key |
YSXPOZNBMPGFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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